molecular formula C17H20N2O2S2 B3001675 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1795087-33-0

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B3001675
CAS RN: 1795087-33-0
M. Wt: 348.48
InChI Key: ACCMLRQKNZPITA-UHFFFAOYSA-N
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Description

The compound N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic molecule that is likely to have a unique structure and potentially interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of the compound . For instance, the papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, which shares a similar acetamide group and aromatic features .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions, as seen in the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide . This suggests that the synthesis of this compound might also involve a coupling reaction, possibly followed by crystallization using a suitable solvent system to purify the product.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), which provides precise geometrical parameters that are in agreement with theoretical calculations . For the compound , one could expect that its structure could also be elucidated using XRD, complemented by computational methods like Density Functional Theory (DFT) to optimize the molecular structure and predict vibrational frequencies.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . These orbitals indicate the potential sites for chemical reactions, such as nucleophilic attacks or electrophilic substitutions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by a range of spectroscopic and analytical techniques. For instance, FTIR and NMR spectroscopies are used to identify functional groups and to understand the electronic environment of the atoms within the molecule . Additionally, thermal analysis can provide information on the stability of the compound under various temperature conditions . The molecular electrostatic potential and hyperpolarizability calculations can also shed light on the non-linear optical properties of the compound .

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-11(2)22-13-5-3-12(4-6-13)9-16(20)19-17-18-14-7-8-21-10-15(14)23-17/h3-6,11H,7-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMLRQKNZPITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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